

# physicochemical properties of 4-Chloro-5-methoxynicotinaldehyde

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## Compound of Interest

Compound Name: 4-Chloro-5-methoxynicotinaldehyde  
Cat. No.: B12958870

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Physicochemical Profiling and Synthetic Methodologies of **4-Chloro-5-methoxynicotinaldehyde**: A Technical Guide

## Executive Summary

As drug development increasingly targets complex intracellular mechanisms, the demand for highly functionalized, regioselectively substituted heterocyclic building blocks has surged. **4-Chloro-5-methoxynicotinaldehyde** (CAS: 1256789-11-3) is a prime example of such an intermediate<sup>[1]</sup>. Featuring a pyridine core adorned with orthogonal reactive sites—an electrophilic formyl group, a nucleophilic substitution-ready chlorine atom, and an electron-donating methoxy group—this compound serves as a critical scaffold. It is most notably utilized in the synthesis of Transient Receptor Potential Mucolipin-1 (TRPML1) modulators, which are pioneering therapeutics designed to upregulate cellular autophagy<sup>[2]</sup>.

This whitepaper provides a rigorous breakdown of the compound's physicochemical properties, a mechanistically justified synthetic protocol, and its downstream applications in advanced therapeutics.

## Physicochemical Properties

Understanding the foundational metrics of **4-Chloro-5-methoxynicotinaldehyde** is critical for optimizing reaction conditions, predicting solubility during workup, and establishing analytical validation parameters. All quantitative data is summarized below for rapid comparative analysis.

Property	Value	Method / Source
IUPAC Name	4-Chloro-5-methoxypyridine-3-carboxaldehyde	Nomenclature Standard
CAS Registry Number	1256789-11-3	1[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> ClNO <sub>2</sub>	1[1]
Molecular Weight	171.58 g/mol	1[1]
LC-MS Target [M+H] <sup>+</sup>	172.00 m/z	2[2]
Purity Standard	≥95%	1[1]
Storage Conditions	2–8 °C, Inert Atmosphere	Best Practice (Aldehyde stability)

## Mechanistic Synthesis & Self-Validating Protocol

The synthesis of **4-Chloro-5-methoxynicotinaldehyde** relies on a highly regioselective Directed Ortho-Metalation (DoM) followed by an electrophilic quench. The protocol below is engineered as a self-validating system, ensuring that each step provides measurable feedback before progression[3].

### Step 1: Directed Ortho-Metalation (Kinetic Deprotonation)

- Procedure: Dissolve 4-chloro-3-methoxypyridine (1.25 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 5 mL). Cool the system strictly to -78 °C. Dropwise, add a 2.0 M solution of Lithium diisopropylamide (LDA) in THF (1.25 mL, 2.51 mmol, 2.0 eq)[3]. Stir for 30 minutes at -78 °C[3].

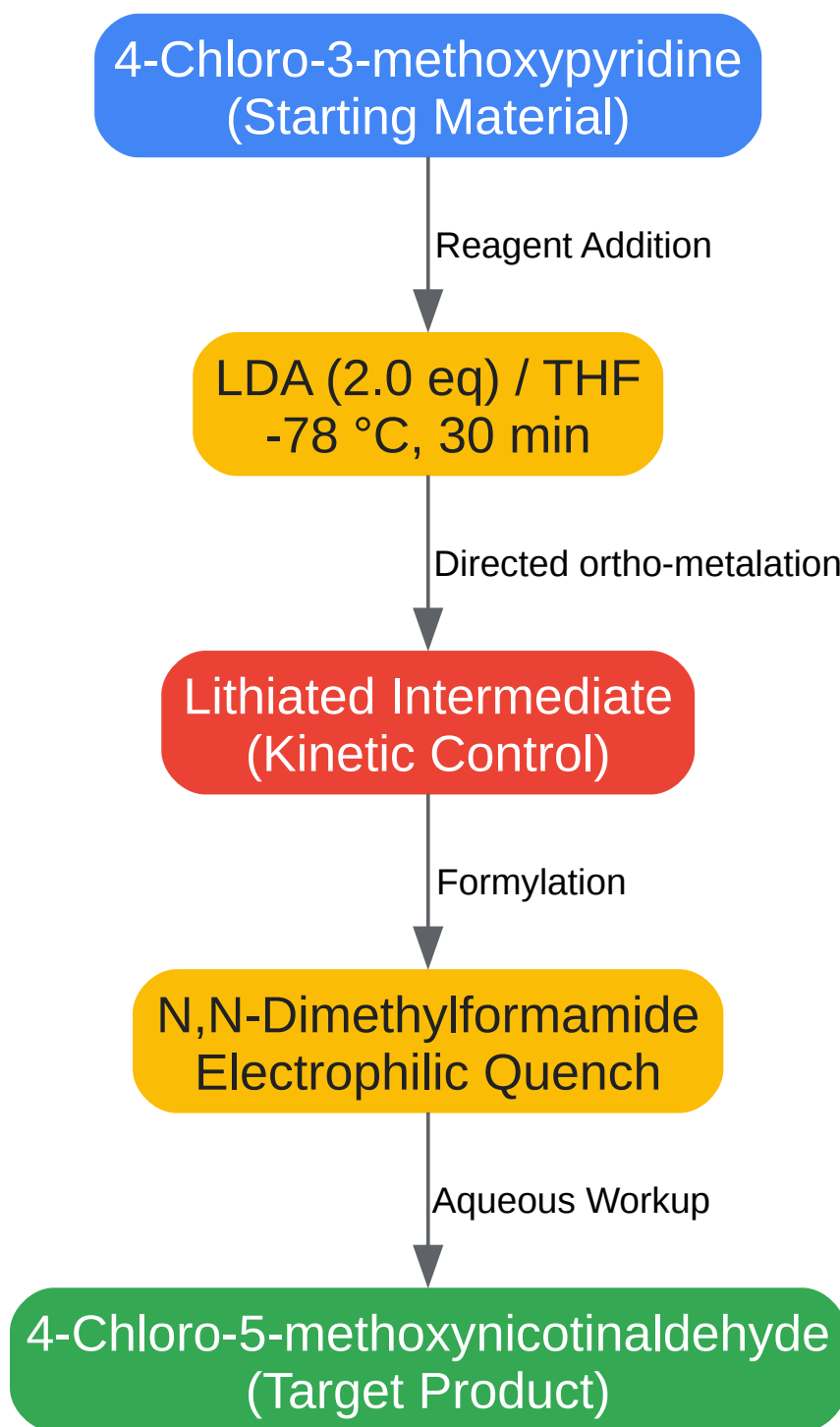
- **Causality & Logic:** THF is utilized as a coordinating solvent to stabilize the resulting lithium intermediate. The temperature must be clamped at  $-78\text{ }^{\circ}\text{C}$  to enforce kinetic control; higher temperatures risk nucleophilic attack by the diisopropylamine anion or the decomposition of the highly reactive pyridyllithium species. LDA is selected specifically for its immense steric bulk, which prevents it from acting as a nucleophile, strictly enforcing its role as a base. The methoxy and chloro groups act synergistically to direct the metalation to the adjacent carbon via complexation with the lithium ion.

## Step 2: Electrophilic Formylation

- **Procedure:** To the cold ( $-78\text{ }^{\circ}\text{C}$ ) reaction mixture, add anhydrous N,N-Dimethylformamide (DMF, 0.19 mL, 2.51 mmol, 2.0 eq)[3].
- **Causality & Logic:** DMF acts as the electrophilic formylating agent. The lithiated pyridine attacks the carbonyl carbon of DMF, forming a stable tetrahedral hemiaminal intermediate. This intermediate is stable at low temperatures, which elegantly prevents over-reaction or double-addition.
- **In-Process Control (IPC):** Monitor via TLC (Hexanes/Ethyl Acetate). Successful formylation is indicated by the consumption of the starting material and the appearance of a new, highly UV-active spot with a lower  $R_f$  value (due to the polar aldehyde moiety).

## Step 3: Quench and Isolation

- **Procedure:** Quench the reaction with brine, extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product[2].
- **Causality & Logic:** The aqueous brine quench collapses the tetrahedral intermediate, releasing dimethylamine and yielding the target aldehyde. Anhydrous  $\text{Na}_2\text{SO}_4$  chemically binds residual water, preventing hydrate formation of the aldehyde during concentration.
- **Analytical Validation:** Analyze the crude residue via LC-MS. The system is validated if the chromatogram yields a dominant peak with an  $m/z$  of 172.00  $[\text{M}+\text{H}]^+$ [2]. Further validation via  $^1\text{H}$  NMR ( $\text{CDCl}_3$ ) should reveal a distinct aldehyde proton singlet far downfield (approx. 10.0–10.5 ppm).



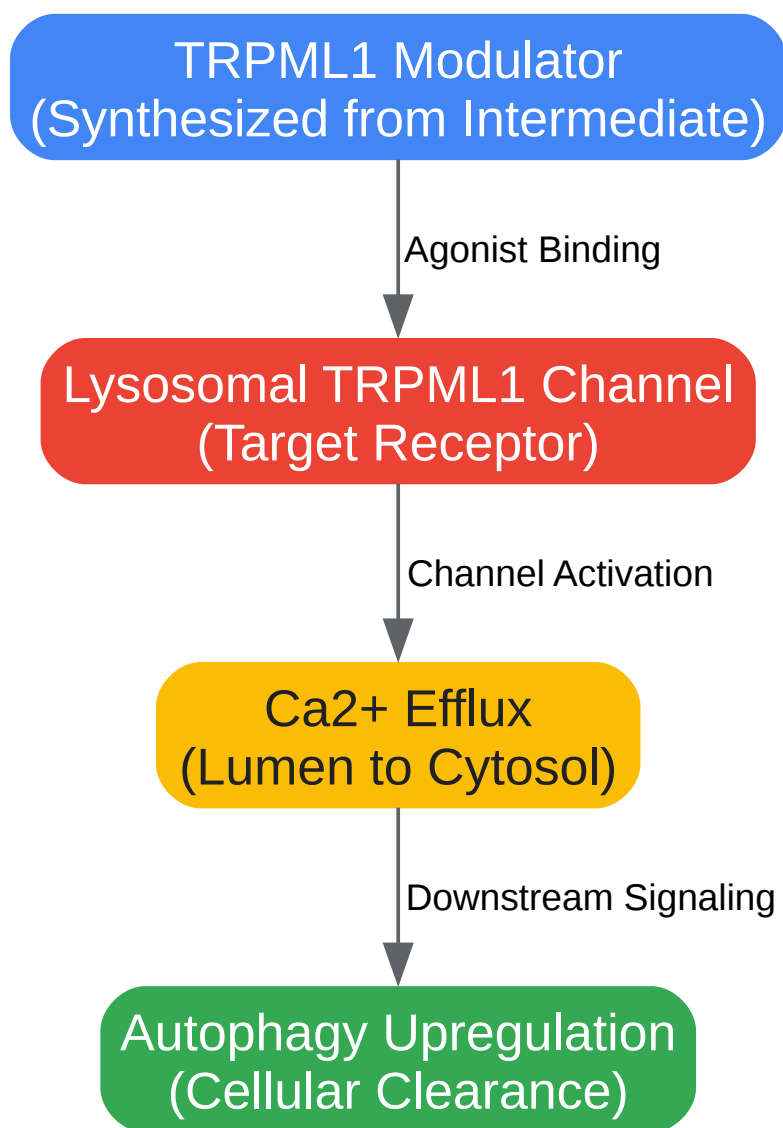
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Fig 1. Mechanistic workflow for directed ortho-metalation and formylation synthesis.

# Application in Advanced Therapeutics: TRPML1 Agonism

**4-Chloro-5-methoxynicotinaldehyde** is not an end-product; it is a highly specialized vector used to synthesize [2](#).

TRPML1 is an inwardly rectifying cation channel localized on the lysosomal membrane [4](#). In the context of drug discovery, synthesizing agonists for this channel is a primary strategy for upregulating autophagy [4](#). When the synthesized API binds to the TRPML1 channel, it triggers the efflux of  $\text{Ca}^{2+}$  from the lysosomal lumen into the cytosol [4](#). This calcium release acts as a secondary messenger, initiating a signaling cascade that enhances autophagic clearance—a mechanism proven beneficial for clearing hepatotoxic alpha-1-anti-trypsin (ATZ) in the liver, and treating neurodegenerative disorders, heart disease, and cancer [2](#).



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Fig 2. Downstream signaling of TRPML1 agonism leading to autophagy upregulation.

## References

- Title: 1256789-11-3, **4-Chloro-5-methoxynicotinaldehyde** Product Specifications Source: Accela ChemBio URL:[[Link](#)]
- Title: WO2021127333A1 - TRPML Modulators (Synthesis and Application)
- Title: WO2021127337A1 - TRPML Modulators (Autophagy Regulation)

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